molecular formula C16H12N2O2S B3859071 2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid

2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid

Cat. No.: B3859071
M. Wt: 296.3 g/mol
InChI Key: NBDVCFGPFZHFGK-UHFFFAOYSA-N
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Description

2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl group and a phthalazin-1-ylsulfanyl moiety attached to an acetic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid typically involves the chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The starting ester is then subjected to hydrazinolysis, followed by azide coupling with amino acid ester hydrochloride to produce various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a VEGFR2 inhibitor, it binds to the VEGFR2 protein, inhibiting its activity and thereby affecting the apoptosis process in cancer cells . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid is unique due to its specific combination of a phenyl group and a phthalazin-1-ylsulfanyl moiety attached to an acetic acid backbone. This unique structure allows it to exhibit a diverse range of chemical reactions and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-phenyl-2-phthalazin-1-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-16(20)14(11-6-2-1-3-7-11)21-15-13-9-5-4-8-12(13)10-17-18-15/h1-10,14H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDVCFGPFZHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid
Reactant of Route 2
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid
Reactant of Route 3
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid
Reactant of Route 4
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid
Reactant of Route 5
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid
Reactant of Route 6
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid

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